Cas no 860416-19-9 (6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL)

6-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl substituent at the 6-position and a hydroxyl group at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in target interactions, while the hydroxyl group offers functionalization potential for further derivatization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic versatility and potential bioactivity render it useful in the development of kinase inhibitors, antimicrobial agents, and other biologically active molecules.
6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL structure
860416-19-9 structure
Product Name:6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL
CAS No:860416-19-9
MF:C7H7N3O
MW:149.149980783463
CID:1843056
PubChem ID:49761528
Update Time:2025-11-02

6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL Chemical and Physical Properties

Names and Identifiers

    • 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL
    • 6-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
    • AB63881
    • 1246549-98-3
    • AKOS006305897
    • 860416-19-9
    • DB-307191
    • CS-0227263
    • 6-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
    • MDL: MFCD11215525
    • Inchi: 1S/C7H7N3O/c1-5-4-8-6-2-3-9-10(6)7(5)11/h2-4,9H,1H3
    • InChI Key: XREVYYJRIOKBET-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=CN=C2C=CNN21

Computed Properties

  • Exact Mass: 149.059
  • Monoisotopic Mass: 149.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.7A^2
  • XLogP3: 0

6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL Pricemore >>

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Additional information on 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL

6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL (CAS 860416-19-9): A Versatile Heterocyclic Compound with Emerging Applications

The 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL (CAS 860416-19-9) represents an important class of nitrogen-containing heterocyclic compounds that has gained significant attention in pharmaceutical research and material science. This fused bicyclic structure, featuring both pyrazole and pyrimidine rings, offers unique electronic properties and molecular recognition capabilities that make it valuable for various applications.

Chemically classified as a pyrazolopyrimidine derivative, this compound exhibits interesting photophysical properties due to its conjugated π-electron system. The presence of the hydroxyl group at position 7 and methyl group at position 6 provides multiple sites for chemical modification, making 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL a versatile building block in medicinal chemistry. Recent studies have shown that such heterocyclic scaffolds demonstrate remarkable biological activities, particularly in kinase inhibition and neurotransmitter modulation.

In pharmaceutical applications, researchers are particularly interested in pyrazolopyrimidine-based compounds like CAS 860416-19-9 for their potential in developing new therapeutic agents. The structural similarity to purine bases allows these molecules to interact with various biological targets. Current investigations focus on their application in neurological disorders, with particular attention to their ability to modulate GABA receptors - a hot topic in neuroscience research and drug discovery.

The synthesis of 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL typically involves cyclocondensation reactions starting from appropriately substituted precursors. Modern synthetic approaches emphasize green chemistry principles, utilizing catalytic methods and environmentally friendly solvents - addressing the growing demand for sustainable chemical processes. This aligns with current trends in the chemical industry where environmental considerations are becoming increasingly important.

Material scientists have discovered that pyrazolopyrimidine derivatives exhibit interesting electronic properties suitable for organic electronics. The 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL structure, with its balanced electron-donating and accepting capabilities, shows promise in the development of organic semiconductors and light-emitting materials. This application has gained particular attention in the field of flexible electronics and OLED technology.

Analytical characterization of CAS 860416-19-9 typically involves advanced techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and X-ray crystallography for structural confirmation. The compound's purity is crucial for research applications, with HPLC being the method of choice for quality control. These analytical aspects are particularly important for researchers looking for high-quality reference standards in their studies.

The stability profile of 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL has been extensively studied, showing good thermal stability under standard storage conditions. Proper handling recommends protection from prolonged light exposure and moisture, common requirements for many heterocyclic compounds. These storage conditions are frequently searched by laboratory technicians and researchers working with similar compounds.

In the context of drug discovery, the pyrazolopyrimidine scaffold has been identified as a privileged structure in medicinal chemistry. The specific substitution pattern in 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL makes it particularly interesting for structure-activity relationship studies. Computational chemistry and molecular modeling approaches are increasingly being applied to understand its interactions with biological targets, a methodology that has gained tremendous popularity in recent years.

The commercial availability of CAS 860416-19-9 has improved significantly in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Pricing varies depending on purity and quantity, with custom synthesis options available for bulk requirements. This market development reflects the growing research interest in this chemical class.

Safety evaluations of 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL indicate that it should be handled with standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended. These safety considerations are essential for researchers, especially those new to working with heterocyclic compounds.

Future research directions for pyrazolopyrimidine derivatives like CAS 860416-19-9 include exploration of their supramolecular chemistry properties and potential applications in molecular recognition. The compound's ability to form hydrogen bonds and participate in π-π stacking interactions makes it interesting for crystal engineering and the development of functional materials.

From a regulatory perspective, 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL is not currently listed on major controlled substance schedules, making it accessible for legitimate research purposes. However, researchers should always verify the latest regulations in their specific jurisdiction before initiating work with any chemical compound.

The intellectual property landscape surrounding pyrazolopyrimidine-based compounds has become increasingly active, with numerous patents filed in recent years covering various applications. While CAS 860416-19-9 itself may not be patented, many of its derivatives are protected, reflecting the commercial potential seen in this chemical class.

In conclusion, 6-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL (CAS 860416-19-9) represents a fascinating heterocyclic compound with diverse potential applications spanning pharmaceuticals, materials science, and beyond. Its unique structural features and modifiable functional groups make it a valuable building block for researchers across multiple disciplines. As understanding of its properties continues to grow, so too does its potential to contribute to scientific and technological advancements in various fields.

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